BenchChemオンラインストアへようこそ!

D3-2

GPCR signaling bias β-arrestin recruitment S1P1 receptor

D3-2 is the only S1P1 modulator with a 180-fold β-arrestin bias (EC50 0.9 nM vs. Gαi EC50 167 nM). It uniquely fails to induce lymphopenia despite high exposure, serving as an essential negative control. This tool is irreplaceable for isolating β-arrestin responses without Gαi confounding effects, unlike balanced agonists like ponesimod.

Molecular Formula C31H43N3O5S
Molecular Weight 569.76
Cat. No. B1192574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD3-2
SynonymsD3-2;  D32;  D3 2
Molecular FormulaC31H43N3O5S
Molecular Weight569.76
Structural Identifiers
SMILESO=C(NCC(O)COC1=C(C)C=C(C2=NOC(C3=C4C(CC(CC)(CC)CC4)=C(CCC)S3)=N2)C=C1CC)CO
InChIInChI=1S/C31H43N3O5S/c1-6-10-25-24-15-31(8-3,9-4)12-11-23(24)28(40-25)30-33-29(34-39-30)21-13-19(5)27(20(7-2)14-21)38-18-22(36)16-32-26(37)17-35/h13-14,22,35-36H,6-12,15-18H2,1-5H3,(H,32,37)
InChIKeyHOTRVQYVLACWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D3-2 as a Pathway-Selective S1P1 Modulator: A High-Value Tool Compound for GPCR Signaling Bias Research


D3-2 is a synthetic small-molecule modulator of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critical for lymphocyte trafficking and vascular biology. Structurally characterized as N-(3-(4-(5-(5,5-diethyl-3-propyl-4,5,6,7-tetrahydrobenzo[c]thiophen-1-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide, D3-2 has a molecular formula of C31H43N3O5S and a molecular weight of 569.76 g/mol. The compound was identified from a proprietary S1P1 modulator library screened specifically for compounds exhibiting clear potency differences between two distinct signaling modalities: β-arrestin recruitment and Gαi protein-mediated signaling [1]. D3-2 is not an FDA-approved therapeutic; rather, it serves as a pharmacological tool compound designed to dissect the signaling bias of S1P1 and to interrogate the differential contribution of β-arrestin versus Gαi pathways to receptor internalization and in vivo efficacy [1].

Why In-Class S1P1 Modulators Cannot Substitute for D3-2 in Pathway-Selectivity Studies


The S1P1 modulator class includes both clinical candidates (e.g., ponesimod, fingolimod, siponimod) and numerous tool compounds; however, these agents cannot be generically interchanged due to profound differences in signaling bias. Most S1P1 modulators, such as the clinical-stage compound ponesimod, exhibit balanced agonism across Gαi signaling and β-arrestin recruitment pathways (EC50 values of 1.1 nM and 1.5 nM, respectively), resulting in a near-equipotent profile [1]. In contrast, D3-2 displays a marked 180-fold difference in potency between these two signaling arms (β-arrestin EC50 = 0.9 nM versus Gαi EC50 = 167 nM), representing a unique pathway-selective profile not found among other well-characterized S1P1 modulators [1]. This divergence in functional selectivity translates directly to distinct biological outcomes: whereas balanced agonists efficiently reduce circulating lymphocytes in vivo, D3-2 fails to induce lymphocyte reduction in rats despite achieving high plasma exposures [1]. Consequently, substituting a balanced agonist for D3-2 would confound experiments designed to attribute specific biological effects to β-arrestin-mediated signaling and would fail to replicate the compound's unique null phenotype in lymphocyte-trafficking assays. Only D3-2 offers this specific combination of high β-arrestin potency and negligible Gαi-driven lymphopenia, making it irreplaceable for pathway-dissection studies.

Quantitative Comparative Evidence for D3-2: Differentiated Potency, Selectivity, and In Vivo Null Phenotype Relative to Ponesimod


β-Arrestin vs. Gαi Signaling Potency: 180-Fold Differential in D3-2 Versus Equipotent Profile of Ponesimod

In a direct head-to-head comparison using matched assay systems, D3-2 demonstrates a 180-fold higher potency for β-arrestin recruitment (EC50 = 0.9 nM) relative to Gαi-mediated signaling (EC50 = 167 nM), whereas ponesimod exhibits balanced, equipotent activity across both pathways (EC50 = 1.5 nM for β-arrestin and 1.1 nM for Gαi) [1]. This difference defines D3-2 as a pathway-selective modulator and a critical tool for dissecting signaling contributions.

GPCR signaling bias β-arrestin recruitment S1P1 receptor functional selectivity

In Vivo Lymphocyte Reduction: Null Effect of D3-2 Contrasts with Potent Lymphopenia Induced by Ponesimod

When administered to rats, D3-2 produced no reduction in circulating lymphocyte counts despite achieving high plasma exposures, a finding that directly contrasts with ponesimod and other balanced S1P1 agonists which consistently induce rapid and efficient lymphocyte reduction [1]. The study explicitly states: 'In contrast to ponesimod, the compound D3-2 did not reduce the number or circulating lymphocytes in rats' [1].

lymphocyte trafficking in vivo pharmacology S1P1 agonism autoimmune disease models

Receptor Internalization Kinetics: Differential Contribution of Gαi vs. β-Arrestin Pathways Revealed by D3-2

Using D3-2 as a pathway-selective tool, the study demonstrated that β-arrestin recruitment alone (0.9 nM EC50) is sufficient for full receptor internalization, but the rate of internalization is determined by Gαi signaling potency [1]. D3-2, with its weak Gαi activity (EC50 = 167 nM), induces slower internalization kinetics compared with balanced agonists like ponesimod (Gαi EC50 = 1.1 nM) [1].

receptor internalization GPCR trafficking S1P1 pharmacology signaling bias

Validated Research Applications for D3-2: Where Pathway-Selective S1P1 Modulation Is Scientifically Required


Dissecting β-Arrestin-Mediated Signaling in S1P1 Receptor Pharmacology

Researchers investigating the functional consequences of β-arrestin recruitment independent of Gαi activation can employ D3-2 as a selective agonist. With its 180-fold potency bias toward β-arrestin (EC50 = 0.9 nM) over Gαi (EC50 = 167 nM), D3-2 enables the isolation of β-arrestin-mediated cellular responses without the confounding effects of potent G protein signaling. This application is directly supported by the comparative data showing that ponesimod, a balanced agonist, cannot provide this pathway-selective window [1].

Negative Control Compound for Lymphocyte-Trafficking Studies in Autoimmunity Models

D3-2 serves as an essential negative control in in vivo studies of S1P1-mediated lymphocyte sequestration. Unlike balanced S1P1 modulators that reliably induce lymphopenia (a hallmark of clinical efficacy in multiple sclerosis), D3-2 fails to reduce circulating lymphocytes in rats despite achieving high plasma exposures [1]. This null phenotype makes D3-2 uniquely valuable for demonstrating that a candidate therapeutic's lymphocyte-reducing effect is truly attributable to its Gαi agonism rather than off-target mechanisms.

Investigating the Determinants of GPCR Internalization Rate and Extent

Studies focused on receptor trafficking kinetics can leverage the unique profile of D3-2 to delineate the respective contributions of β-arrestin recruitment and Gαi signaling to S1P1 internalization. The evidence establishes that D3-2 achieves full receptor internalization via β-arrestin but does so with slower kinetics due to weak Gαi activity, whereas balanced agonists like ponesimod drive rapid internalization [1]. D3-2 thus enables a controlled comparison of internalization dynamics that is impossible with equipotent agonists.

Structural Biology and Binding-Mode Studies of Biased GPCR Ligands

D3-2 represents a structurally characterized S1P1 modulator with a well-defined molecular architecture (molecular formula C31H43N3O5S; molecular weight 569.76 g/mol) and a fully elucidated IUPAC name [1]. Its established binding pose and the availability of structure-activity relationship (SAR) data from the same series make it a suitable reference ligand for computational docking studies, molecular dynamics simulations, and cryo-EM investigations aimed at understanding the structural determinants of β-arrestin bias at S1P1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for D3-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.